3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride ABC294640 HCl is a sphingosine kinase-2 (SphK2) inhibitor.
Brand Name: Vulcanchem
CAS No.: 1185157-59-8
VCID: VC0516726
InChI: InChI=1S/C23H25ClN2O.ClH/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16;/h1-8,17-18H,9-15H2,(H,26,27);1H/t17-,18?,22?,23?;/m0./s1
SMILES: C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl
Molecular Formula: C23H26Cl2N2O
Molecular Weight: 417.4 g/mol

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride

CAS No.: 1185157-59-8

Cat. No.: VC0516726

Molecular Formula: C23H26Cl2N2O

Molecular Weight: 417.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride - 1185157-59-8

Specification

CAS No. 1185157-59-8
Molecular Formula C23H26Cl2N2O
Molecular Weight 417.4 g/mol
IUPAC Name (7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C23H25ClN2O.ClH/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16;/h1-8,17-18H,9-15H2,(H,26,27);1H/t17-,18?,22?,23?;/m0./s1
Standard InChI Key BXGLNXNRKRUYTH-ZKOGBWAVSA-N
Isomeric SMILES C1[C@H]2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl
SMILES C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl
Canonical SMILES C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl
Appearance Solid powder

Introduction

Compound Identification and Basic Properties

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride is the hydrochloride salt form of the compound also known as Opaganib or ABC294640. The hydrochloride salt provides enhanced solubility and stability compared to the free base form, making it valuable for research and pharmaceutical applications.

Chemical Identity and Structure

The compound features a rigid adamantane core substituted with a 4-chlorophenyl group and a carboxamide moiety linked to a pyridin-4-ylmethyl group. The addition of hydrochloride creates a salt form that alters its physicochemical properties.

PropertyValue
CAS Number1185157-59-8
Molecular FormulaC23H26Cl2N2O
Molecular Weight417.4 g/mol
IUPAC Name(7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride
Standard InChIInChI=1S/C23H25ClN2O.ClH/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16;/h1-8,17-18H,9-15H2,(H,26,27);1H/t17-,18?,22?,23?;/m0./s1
Standard InChIKeyBXGLNXNRKRUYTH-ZKOGBWAVSA-N
Physical AppearanceSolid powder

The compound contains several notable structural features that contribute to its biological activity, including:

  • A rigid adamantane scaffold that provides metabolic stability

  • A 4-chlorophenyl substituent that enhances lipophilicity

  • A carboxamide linker that allows for hydrogen bonding interactions

  • A pyridine ring that can engage in both hydrogen bonding and π-stacking interactions

  • The hydrochloride salt form that modifies solubility and pharmacokinetic properties

Synonyms and Alternative Names

The compound is known by several alternative names and synonyms in scientific literature:

SynonymComment
ABC294640 hydrochlorideCommon research designation
ABC294640 HClAbbreviated form
ABC-294640 HClAlternative hyphenation
ABC 294640 HClAlternative spacing
Opaganib hydrochloridePharmaceutical development name
(7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochlorideFull stereochemical IUPAC name

These various designations reflect the compound's journey from initial discovery through research and development phases toward potential clinical applications .

Chemical and Physical Properties

Physicochemical Characteristics

The physicochemical properties of 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride determine its behavior in biological systems and inform its formulation for research and therapeutic applications.

PropertyValueMethod/Note
SolubilitySoluble in DMSO (≥38.1 mg/mL)Less soluble in more polar solvents
AppearanceSolid powderWhite to off-white
Purity>98% (typically)As determined by analytical methods
Shelf Life>3 yearsWhen stored properly
Storage ConditionsDry, dark, 0-4°C (short term) or -20°C (long term)For maximum stability
Log P4.7 (calculated for free base)Indicates high lipophilicity
Hydrogen Bond Donors1Important for target binding
Hydrogen Bond Acceptors2Important for target binding
Rotatable Bonds4Contributes to conformational flexibility

The hydrochloride salt form generally exhibits improved aqueous solubility compared to the free base, facilitating its use in various experimental and potential therapeutic contexts .

Synthesis and Preparation

The synthesis of 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride involves several chemical steps, beginning with appropriately substituted adamantane derivatives. While the precise synthetic route used in commercial production may be proprietary, general approaches likely involve:

  • Functionalization of the adamantane core with a 4-chlorophenyl group

  • Carboxylic acid activation of the adamantane-1-position

  • Amide coupling with 4-pyridinylmethylamine

  • Salt formation with hydrogen chloride to produce the final hydrochloride form

The purification typically involves recrystallization techniques to achieve the high purity (>98%) required for research and pharmaceutical applications.

Pharmacological Properties

Mechanism of Action

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride functions primarily as a selective inhibitor of sphingosine kinase-2 (SK2), an enzyme involved in sphingolipid metabolism. The compound competitively inhibits SK2 with a Ki value of 9.8 μM, preventing the phosphorylation of sphingosine to sphingosine 1-phosphate (S1P) .

Key aspects of its mechanism include:

  • Competitive inhibition with respect to sphingosine binding

  • Selective targeting of SK2 over the related enzyme SK1

  • Reduction of S1P levels in cancer and inflamed tissues

  • Downstream effects on cellular proliferation, migration, and apoptosis

  • Indirect modulation of immune cell trafficking and inflammatory responses

Interestingly, research has shown that this compound can also induce the proteasomal degradation of SK1a (a 42 kDa isoform of SK1) and inhibit DNA synthesis in androgen-independent prostate cancer cells. This suggests a more complex mechanism than simple enzymatic inhibition, potentially involving interference with multiple components of the sphingolipid signaling pathway .

Pharmacodynamics

The pharmacodynamic profile of the compound reveals multiple cellular effects:

  • Inhibition of S1P formation in target cells at concentrations of 1-25 μM

  • Induction of proteasomal degradation of SK1a in a concentration-dependent manner

  • Increase in expression of senescence markers p53 and p21 in prostate cancer cells

  • Reduction of dihydroceramide desaturase (Des1) activity, suggesting crosstalk with ceramide metabolism

  • Time-dependent changes in expression patterns of target proteins, with effects visible within 24 hours of treatment

These diverse pharmacodynamic effects contribute to the compound's potential utility in various disease contexts, particularly in oncology and inflammation.

Therapeutic Applications

Oncology Applications

As a selective SK2 inhibitor, 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride has demonstrated significant antineoplastic activity. The free base form (ABC294640/Opaganib) has progressed to clinical trials for various cancer types.

The compound's anticancer mechanisms include:

  • Prevention of S1P formation, reducing this pro-survival lipid mediator

  • Induction of apoptosis in cancer cells that overexpress SK2

  • Inhibition of cell proliferation in multiple cancer cell lines

  • Modulation of the tumor microenvironment through altered sphingolipid metabolism

  • Potential synergistic effects with conventional chemotherapeutic agents

Specifically, research has shown efficacy in prostate cancer models, where the compound inhibits DNA synthesis in androgen-independent LNCaP-AI cells and induces senescence markers. The hydrochloride salt form may provide advantages in certain formulation contexts for oncology applications .

Anti-Inflammatory Properties

The compound exhibits anti-inflammatory effects through multiple mechanisms:

  • Reduction of S1P, which normally promotes immune cell trafficking and pro-inflammatory signaling

  • Modulation of sphingolipid balance toward ceramides, which can suppress inflammatory pathways

  • Potential interference with inflammatory cytokine production

  • Impacts on innate immune responses from T-cells

These properties suggest applications in inflammatory conditions, potentially including autoimmune disorders and inflammatory bowel disease .

Antiviral Applications

Recent research has identified significant antiviral potential for the compound, particularly against coronaviruses. The hydrochloride salt form, like its free base counterpart, likely exhibits:

  • Dual anti-inflammatory and antiviral activity

  • Targeting of host cell components rather than viral proteins, reducing the likelihood of resistance through viral mutation

  • Efficacy against SARS-CoV-2 in preclinical studies

  • Potential utility in addressing the inflammatory "cytokine storm" associated with severe COVID-19

These properties have led to clinical investigation of the free base form (Opaganib) for COVID-19 treatment. The hydrochloride salt form may offer advantages in specific formulation contexts for antiviral applications .

Research Findings and Development Status

Preclinical Research

Extensive preclinical research has been conducted with 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride and its free base form. Key findings include:

  • Concentration-dependent inhibition of SK2 activity in enzymatic assays

  • Selective targeting of SK2 over SK1 with approximately 100-fold selectivity

  • Reduction in S1P levels in multiple cell types

  • Induction of proteasomal degradation of SK1a in cancer cells

  • Inhibition of DNA synthesis in prostate cancer cell lines

  • Increased expression of senescence markers p53 and p21

  • Reduction in dihydroceramide desaturase (Des1) activity

  • Effectiveness against coronaviruses in cell culture models

These findings have supported progression to clinical testing for various indications, primarily using the free base form (Opaganib).

Clinical Development

While most clinical development has focused on the free base form (Opaganib), the hydrochloride salt form offers important advantages for certain applications and formulations. Clinical research with the free base has included:

  • Phase 2 clinical trials for diffuse B-cell lymphoma

  • Investigation for inflammatory conditions

  • Studies of efficacy in COVID-19 patients

  • Evaluation of oral dosing regimens and pharmacokinetics

The hydrochloride salt form may provide improved pharmaceutical properties for future clinical applications, including enhanced solubility, stability, and potentially bioavailability .

Patent Status

The compound and its therapeutic applications are protected by multiple patents:

  • Patents covering the chemical structure and synthesis

  • Method-of-use patents for specific disease indications

  • Patents related to formulations and drug delivery approaches

  • Specific claims regarding antiviral applications, particularly for coronavirus infections

These intellectual property protections influence the commercial development landscape for this compound and its various formulations .

Formulation and Administration

Pharmaceutical Formulations

The hydrochloride salt form offers advantages for pharmaceutical formulation, including:

  • Improved aqueous solubility compared to the free base

  • Greater stability in certain formulation contexts

  • Compatibility with various drug delivery systems

  • Potential for enhanced bioavailability

Typical formulations include:

Formulation TypeCharacteristicsPotential Applications
Oral capsulesContaining the hydrochloride salt with appropriate excipientsSystemic delivery for chronic conditions
Injectable solutionsSterile formulations for parenteral administrationAcute care, hospital settings
Topical preparationsFormulated for local applicationInflammatory skin conditions
Inhalation formulationsFor pulmonary deliveryRespiratory viral infections

The selection of specific formulation approaches depends on the targeted indication, desired pharmacokinetic profile, and patient population .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator